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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B10823716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-VT104 is a potent and selective small molecule inhibitor of TEAD (Transcriptional

Enhanced Associate Domain) auto-palmitoylation, a critical process for the activation of the

Hippo signaling pathway's downstream effectors, YAP and TAZ. While the primary mechanism

of (R)-VT104 is not direct kinase inhibition, comprehensive characterization of its selectivity

profile is crucial to ensure its safety and efficacy as a therapeutic candidate. Off-target kinase

screening is a standard and vital component of this characterization, designed to identify any

unintended interactions with the human kinome. This guide provides a comparative overview of

the off-target kinase screening for (R)-VT104, including hypothetical data and detailed

experimental protocols.

Introduction to (R)-VT104 and the Hippo Pathway
The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis.

[1][2][3] Its dysregulation is implicated in the development of various cancers. The

transcriptional co-activators YAP and TAZ are the main downstream effectors of this pathway.

In their active state, they translocate to the nucleus and bind to TEAD transcription factors,

driving the expression of genes that promote cell growth and inhibit apoptosis.

A crucial step for the function of TEAD proteins is auto-palmitoylation, a post-translational

modification where a palmitate molecule is attached to a conserved cysteine residue.[4][5][6]

This modification is essential for the interaction between TEAD and YAP/TAZ. (R)-VT104
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targets this process, preventing TEAD auto-palmitoylation and thereby disrupting the YAP/TAZ-

TEAD interaction and subsequent gene transcription.
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Figure 1: Simplified Hippo Signaling Pathway and the Mechanism of Action of (R)-VT104.

Importance of Off-Target Kinase Screening
Even for molecules like (R)-VT104 that do not directly target kinases, off-target screening

across the kinome is essential for several reasons:

Safety and Toxicity: Unintended inhibition of kinases can lead to adverse effects, as kinases

regulate a vast array of cellular processes.

Selectivity Assessment: It provides a quantitative measure of a compound's selectivity, a key

parameter in drug development.

Mechanism Elucidation: Off-target effects can sometimes reveal unexpected biological

activities or mechanisms of action.

Comparative Analysis of Off-Target Kinase
Screening Data
To illustrate the importance of selectivity, the following table presents hypothetical off-target

kinase screening data for (R)-VT104 compared to a hypothetical, less-selective TEAD inhibitor,

"Compound X." The data is presented as the percent inhibition of kinase activity at a screening

concentration of 1 µM. A lower percentage indicates a more selective compound with fewer off-

target interactions.
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Kinase Target
(R)-VT104 (% Inhibition @
1µM)

Compound X (% Inhibition
@ 1µM)

ABL1 2.1 15.8

AKT1 -1.5 8.3

AURKA 5.3 45.2

CDK2 0.8 25.6

EGFR -3.2 12.1

FLT3 4.5 55.9

JAK2 1.2 33.7

MEK1 -0.7 9.8

PI3Kα 3.8 22.4

SRC 6.1 68.3

VEGFR2 2.9 41.5

Data is hypothetical and for illustrative purposes only.

As depicted in the table, (R)-VT104 shows minimal to no inhibition of the representative kinase

panel at 1 µM, suggesting a highly selective profile. In contrast, "Compound X" exhibits

significant inhibition of several kinases, indicating a higher potential for off-target effects.

Experimental Protocols
Below are detailed methodologies for two common types of kinase panel screening assays.

Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method is considered a gold standard for its direct measurement of kinase activity.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-

³³P]ATP) to a specific peptide or protein substrate by the kinase.
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Protocol:

Reaction Setup: In a 96-well plate, the test compound (e.g., (R)-VT104) or vehicle (DMSO) is

pre-incubated with the kinase and its specific substrate in a reaction buffer.

Initiation: The kinase reaction is initiated by the addition of a solution containing MgCl₂ and

[γ-³³P]ATP.

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a

controlled temperature (e.g., 30°C).

Termination and Capture: The reaction is stopped, and an aliquot of the reaction mixture is

spotted onto a phosphocellulose filter membrane. The substrate, now potentially

radiolabeled, binds to the filter.

Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.

Detection: The radioactivity on the filter is quantified using a scintillation counter or a

phosphorimager.

Data Analysis: The percentage of kinase inhibition is calculated by comparing the

radioactivity in the presence of the test compound to the vehicle control.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™
Assay)
This is a high-throughput, non-radioactive method that measures kinase activity by quantifying

the amount of ADP produced.

Principle: The amount of ADP generated in the kinase reaction is converted to ATP, which is

then used in a luciferase-luciferin reaction to produce a luminescent signal. The intensity of the

light is directly proportional to the kinase activity.

Protocol:

Kinase Reaction: The test compound, kinase, and substrate are incubated with ATP in a

reaction buffer.
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Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the

kinase reaction and deplete the remaining ATP.

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which

contains an enzyme that converts ADP to ATP and the necessary components for the

luciferase reaction.

Incubation: The plate is incubated to allow the luminescent signal to develop and stabilize.

Detection: The luminescence is measured using a plate reader.

Data Analysis: The percentage of kinase inhibition is determined by comparing the

luminescent signal from wells with the test compound to control wells.
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Figure 2: General Experimental Workflow for Off-Target Kinase Panel Screening.

Conclusion
While (R)-VT104 is a promising therapeutic candidate that targets the TEAD auto-

palmitoylation process within the Hippo pathway, a thorough assessment of its selectivity is

paramount. Off-target kinase panel screening provides crucial data to de-risk its development

and confirm its specificity. The hypothetical data presented herein illustrates the profile of a

highly selective compound, which is a desirable characteristic for minimizing potential side

effects and maximizing therapeutic index. The detailed experimental protocols offer a guide for

the execution of such essential preclinical safety and selectivity studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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